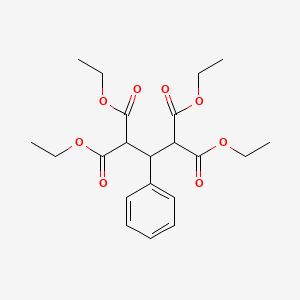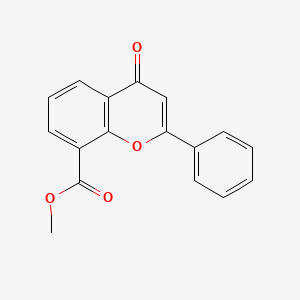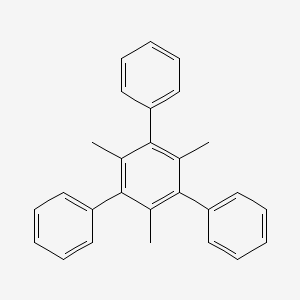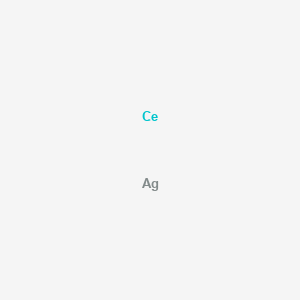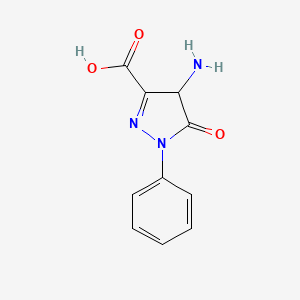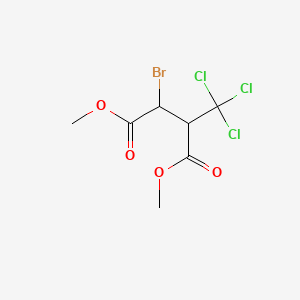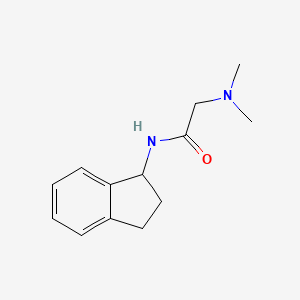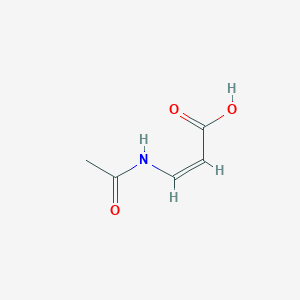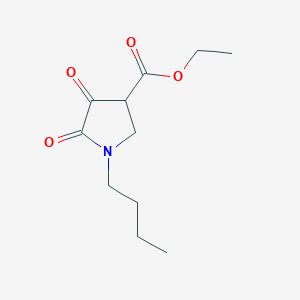![molecular formula C12H16N2O2S2 B14725523 S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate CAS No. 13512-06-6](/img/structure/B14725523.png)
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate typically involves the reaction of 4-(dimethylcarbamoylsulfanyl)phenyl isothiocyanate with N,N-dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and amines.
Substitution: Nucleophilic substitution reactions can replace the carbamoyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-phenyl N,N-dimethylcarbamothioate
- S-phenyl N,N-diethylcarbamothioate
- S-phenyl N,N-dipropylcarbamothioate
Uniqueness
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate is unique due to the presence of both dimethylcarbamoyl and sulfanyl groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
13512-06-6 |
|---|---|
Formule moléculaire |
C12H16N2O2S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16N2O2S2/c1-13(2)11(15)17-9-5-7-10(8-6-9)18-12(16)14(3)4/h5-8H,1-4H3 |
Clé InChI |
OHGINNVUDOOLSX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=CC=C(C=C1)SC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)

